molecular formula C12H22O B13287295 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde CAS No. 1934409-15-0

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

Cat. No.: B13287295
CAS No.: 1934409-15-0
M. Wt: 182.30 g/mol
InChI Key: QQXPKBWRZWXHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and a 2-methylpropyl group, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by oxidation. For instance, the compound can be synthesized by the alkylation of 1-methylcyclohexane with 2-methylpropyl chloride in the presence of a strong base like sodium hydride. The resulting product is then oxidized using reagents such as pyridinium chlorochromate (PCC) to introduce the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and 2-methylpropyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃).

Major Products Formed

    Oxidation: 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carboxylic acid.

    Reduction: 3-Methyl-1-(2-methylpropyl)cyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the methyl and 2-methylpropyl substituents.

    3-Methylcyclohexane-1-carbaldehyde: Lacks the 2-methylpropyl substituent.

    1-(2-Methylpropyl)cyclohexane-1-carbaldehyde: Lacks the methyl substituent.

Uniqueness

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is unique due to the presence of both methyl and 2-methylpropyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the aldehyde functional group provides distinct properties compared to its analogs.

Properties

CAS No.

1934409-15-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-10(2)7-12(9-13)6-4-5-11(3)8-12/h9-11H,4-8H2,1-3H3

InChI Key

QQXPKBWRZWXHHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CC(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.